3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide
Description
This compound features a complex polycyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) fused with a benzothiophene-2-carboxamide moiety and a chlorine substituent at the 3-position.
Properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN4OS/c24-19-14-8-2-6-12-18(14)30-20(19)22(29)27-23-26-15-9-3-1-7-13(15)21-25-16-10-4-5-11-17(16)28(21)23/h1-12H,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGNMTUOHUJOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(C6=CC=CC=C6S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like iodine and silver salts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of catalysts like palladium and solvents such as dimethyl sulfoxide (DMSO). .
Scientific Research Applications
Chemical Research Applications
The compound serves as an important precursor in the synthesis of other complex organic molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with desired properties.
Table 1: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 9-butyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene | Triazatetracyclic | Potential for biological activity |
| 9-phenyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene | Triazatetracyclic | Enhanced solubility |
Biological Applications
Research indicates that this compound has potential biological activity through its interactions with various enzymes and receptors. Studies are ongoing to explore its therapeutic potential against diseases such as cancer and inflammation.
Case Study: Anticancer Activity
In studies involving similar compounds with triazatetracyclic structures, significant cytotoxic activity was observed against human cancer cell lines such as HCT-116 and HeLa. The mechanism of action often involves apoptosis induction through modulation of signaling pathways .
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively.
Table 2: Potential Therapeutic Targets
Material Science Applications
In material science, the compound is explored for its unique properties that can lead to the development of novel materials with specific functionalities.
Industrial Applications
The synthesis techniques for this compound often involve advanced methodologies that can be scaled for industrial production. These methods ensure high purity and yield of the final product suitable for various applications in research and industry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazatetracyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to benzodithiazine derivatives (e.g., compounds 10–13 from ), which share heterocyclic cores and functionalized substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents/Functional Groups | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | Triazatetracyclo + benzothiophene | Cl, carboxamide | Not reported | Rigid core, H-bond donor/acceptor |
| Compound 10 (Benzodithiazine derivative) | Benzodithiazine | Br, OH, OCH₃, CH₃ | 311–312 (dec.) | Bromine enhances steric bulk |
| Compound 11 (Benzodithiazine derivative) | Benzodithiazine | Br, Cl, OH | 337–338 (dec.) | Dual halogens increase lipophilicity |
| Compound 12 (Benzodithiazine derivative) | Benzodithiazine | Pyrrole, NH | 245–246 (dec.) | Pyrrole introduces planar π-system |
| Compound 13 (Benzodithiazine derivative) | Benzodithiazine | Nitrofuryl | 281–282 (dec.) | Nitro group enhances electron deficiency |
Key Observations:
Core Rigidity vs.
Substituent Effects :
- The chloro group in the target compound may improve membrane permeability compared to bulkier bromine (compound 10 ) or polar nitro groups (compound 13 ) .
- Unlike compound 12 (pyrrole-substituted), the benzothiophene carboxamide offers stronger H-bonding capacity, akin to the hydroxyl groups in compounds 10–11 .
Thermal Stability : Higher melting points in halogenated derivatives (e.g., compound 11 ) suggest stronger intermolecular forces (e.g., halogen bonding) compared to the target compound, for which data is lacking .
Methodological Considerations in Similarity Assessment
For example:
- Dissimilarity metrics (e.g., Tanimoto coefficients) must account for functional groups and stereoelectronic properties to predict biological outcomes accurately .
Biological Activity
3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article synthesizes available research findings regarding its biological activity.
- Molecular Formula : C19H15ClN3S
- Molecular Weight : 317.407 g/mol
- CAS Number : 24192-82-3
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets:
- Anthelmintic Activity : Research indicates that compounds with similar structural frameworks exhibit anthelmintic properties. A study utilizing Caenorhabditis elegans as a model organism demonstrated that certain derivatives can inhibit nematode growth and reproduction effectively .
- Inhibition of Protein Kinases : The presence of a benzothiophene moiety suggests potential inhibitory effects on protein kinases involved in cell signaling pathways related to cancer proliferation and survival. Preliminary studies have shown that analogs can modulate kinase activity, leading to reduced tumor growth in vitro .
- Antimicrobial Properties : Some derivatives within the same chemical class have displayed antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Table 1: Summary of Biological Activities
Case Study 1: Anthelmintic Screening
A screening of a library of compounds including derivatives of 3-chloro-N-{...} was conducted using C. elegans. The study found that certain compounds significantly reduced the viability of the worms at low concentrations, suggesting a promising avenue for developing new anthelmintics .
Case Study 2: Cancer Cell Proliferation
In vitro studies on human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation through induction of apoptosis and cell cycle arrest at the G1 phase. This was attributed to the compound's ability to interfere with signaling pathways mediated by specific kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
